

Technical Guide: 4-(diethylphosphoryl)benzoic acid (CAS No. 1527-34-0)

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Compound of Interest

Compound Name: 4-(diethylphosphoryl)benzoic acid

Cat. No.: B6233066

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diethylphosphoryl)benzoic acid, also known by synonyms such as p-Phosphonobenzoic Acid P,P-Diethyl Ester and Diethyl 4-Carboxyphenylphosphonate, is a bifunctional organic compound featuring both a carboxylic acid and a diethyl phosphonate group. This unique structure makes it a valuable building block in medicinal chemistry and drug development. Its phosphonate moiety can act as a stable phosphate mimic, potentially interacting with biological targets that recognize phosphates, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, supported by experimental details and conceptual workflows.

Chemical and Physical Properties

A summary of the key quantitative data for **4-(diethylphosphoryl)benzoic acid** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 1527-34-0 | [1][2] |
| Molecular Formula | C ₁₁ H ₁₅ O ₅ P | [1][2] |
| Molecular Weight | 258.21 g/mol | [1][2] |
| Melting Point | 105-107 °C | |
| Boiling Point | 382.0±25.0 °C (Predicted) | |
| Density | 1.26±0.1 g/cm ³ (Predicted) | |
| pKa | 3.80±0.10 (Predicted) | |
| Appearance | Solid | |

Synthesis

The primary method for synthesizing arylphosphonates such as **4-(diethylphosphoryl)benzoic acid** is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. While a specific protocol for the direct synthesis of **4-(diethylphosphoryl)benzoic acid** is not readily available in the reviewed literature, a well-documented procedure exists for its isomer, 4-[(diethoxyphosphinoyl)methyl]benzoic acid, which provides a relevant synthetic strategy.

Experimental Protocol: Synthesis of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid (Isomer)

This protocol describes the synthesis of an isomer and can be adapted for the synthesis of other phosphonate-containing benzoic acids.

Materials:

- 4-(bromomethyl)benzoic acid (1 mmol)
- Triethylphosphite (1.1 mmol)
- Dry dichloromethane (10 ml)

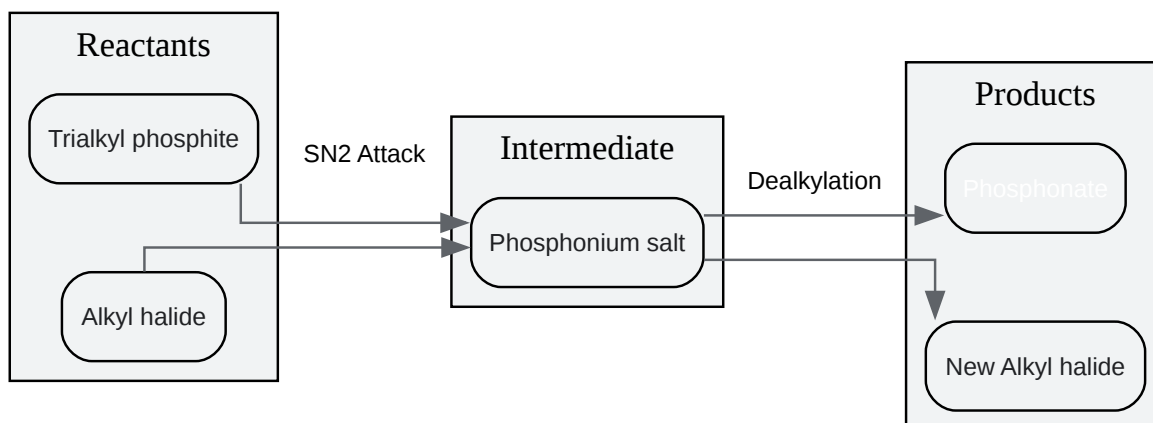
- Zinc Bromide (ZnBr_2) (0.2 mmol)
- Crushed ice
- Concentrated HCl

Procedure:

- To a solution of 4-(bromomethyl)benzoic acid (1 mmol) and triethylphosphite (1.1 mmol) in dry dichloromethane (10 ml) at room temperature, add ZnBr_2 (0.2 mmol).
- Stir the reaction mixture for 2 hours under a nitrogen atmosphere.
- Monitor the consumption of 4-(bromomethyl)benzoic acid using thin-layer chromatography (TLC).
- Once the starting material is consumed, remove the volatile components under vacuum.
- Pour the residual mass over crushed ice (200 g) containing concentrated HCl (5 ml).
- Filter the precipitated solid, wash with water, and dry to yield the crude phosphonate ester.

Michaelis-Arbuzov Reaction Workflow

The following diagram illustrates the general mechanism of the Michaelis-Arbuzov reaction for the synthesis of phosphonates.



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Caption: General mechanism of the Michaelis-Arbuzov reaction.

Applications in Drug Development

While specific biological activity data for **4-(diethylphosphoryl)benzoic acid** is limited in publicly available literature, its structural motifs are of significant interest in drug discovery. Phosphonates are recognized as stable bioisosteres of phosphates and carboxylates, and are known to act as enzyme inhibitors.[3][4] The benzoic acid component, on the other hand, is a common scaffold in medicinal chemistry.[5]

Potential as an Enzyme Inhibitor

Phosphonates can mimic the transition state of substrate hydrolysis by certain enzymes, leading to potent and selective inhibition.[3][4] For example, derivatives of benzoic acid have been identified as inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and is a potential target in cancer therapy.

Use as a Bifunctional Linker

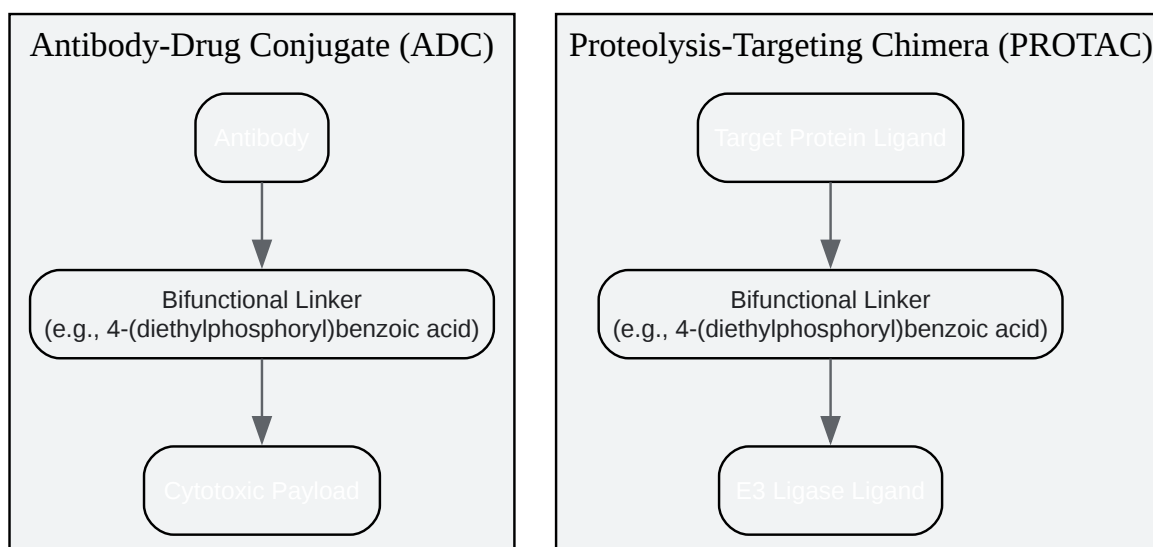
The dual functionality of **4-(diethylphosphoryl)benzoic acid** makes it an attractive candidate for use as a linker in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The carboxylic acid group of **4-(diethylphosphoryl)benzoic acid** could be conjugated to an antibody, while the phosphonate end could be attached to a cytotoxic payload.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A molecule like **4-(diethylphosphoryl)benzoic acid** could serve as a core scaffold to connect a protein-targeting ligand and an E3 ligase-binding ligand.

Conceptual Workflow for ADC and PROTAC Assembly

The following diagram illustrates the conceptual role of a bifunctional linker in the assembly of ADCs and PROTACs.



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Caption: Conceptual use of a bifunctional linker in ADC and PROTAC design.

Conclusion

4-(diethylphosphoryl)benzoic acid is a versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organophosphorus chemistry, and its bifunctional nature makes it a prime candidate for the construction of more complex bioactive molecules, including enzyme inhibitors and targeted therapeutics like ADCs and PROTACs. While further research is needed to fully elucidate the specific biological activities of this compound, its structural characteristics suggest it is a valuable tool for medicinal chemists. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to explore the potential of **4-(diethylphosphoryl)benzoic acid** in their drug development endeavors.

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